

# Technical Data Sheet: HO-PEG1-Benzyl Ester and Related Compounds

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## Compound of Interest

Compound Name: HO-PEG1-Benzyl ester

Cat. No.: B8103796

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This technical guide provides a detailed overview of the chemical properties of "**HO-PEG1-Benzyl ester**" and structurally related compounds. Due to ambiguity in the common nomenclature, this document clarifies the distinct chemical identities, CAS numbers, and molecular weights of relevant molecules to aid researchers, scientists, and drug development professionals in their work.

## Chemical Identity and Properties

The term "**HO-PEG1-Benzyl ester**" can be interpreted in several ways. This section delineates the properties of the most probable candidates based on available chemical supplier information and databases.

Table 1: Summary of Chemical Properties

Compound Name	Synonym(s)	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
HO-PEG1-Benzyl Ester	-	Not Available	C12H16O4	224.25
2-(Benzyloxy)ethanol	Ethylene glycol monobenzyl ether, Benzyl-PEG1-alcohol	622-08-2	C9H12O2	152.19

Note: The information for "**HO-PEG1-Benzyl Ester**" is based on supplier data<sup>[1]</sup>, which did not provide a CAS number. In contrast, 2-(Benzyloxy)ethanol is a well-characterized compound with extensive documentation<sup>[2][3][4][5]</sup>.

## Detailed Compound Information

### 2.1. HO-PEG1-Benzyl Ester

This compound contains a hydroxyl group and a benzyl-protected carboxylic acid. The polyethylene glycol (PEG) spacer enhances aqueous solubility. The benzyl group can be removed under mild deprotection conditions to yield a free carboxylic acid, which can then be conjugated with amine-containing biomolecules such as proteins or oligonucleotides. The terminal hydroxyl group can also be derivatized for further chemical modifications.

### 2.2. 2-(Benzyloxy)ethanol

This molecule is also referred to as Ethylene glycol monobenzyl ether or Benzyl-PEG1-alcohol. It is a colorless to pale yellow liquid. It is structurally different from an ester, as it is an ether.

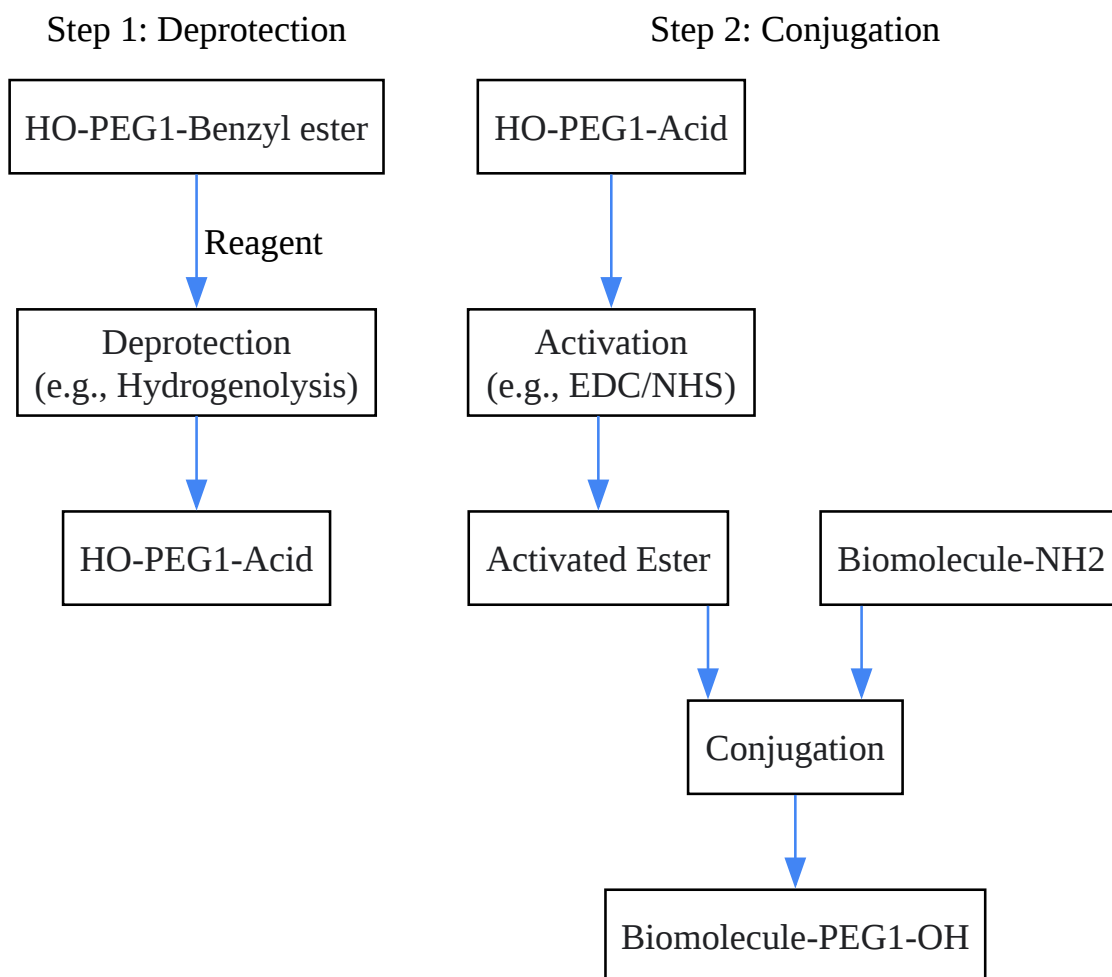
- IUPAC Name: 2-(benzyloxy)ethan-1-ol
- Linear Formula:  $C_6H_5CH_2OCH_2CH_2OH$
- Molecular Weight: 152.19 g/mol
- CAS Number: 622-08-2

## Experimental Considerations

While specific experimental protocols for "**HO-PEG1-Benzyl ester**" are not readily available in the searched literature, its structural features suggest its use in bioconjugation and linker chemistry. The general workflow for utilizing such a molecule would involve two main steps:

- Deprotection: Removal of the benzyl protecting group to reveal the carboxylic acid.
- Conjugation: Reaction of the free carboxylic acid with an amine-containing molecule to form an amide bond, or derivatization of the hydroxyl group for other coupling chemistries.

Below is a generalized workflow for a typical bioconjugation experiment using a protected acid linker.



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Caption: Generalized workflow for deprotection and conjugation.

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## References

- 1. HO-PEG1-Benzyl Ester | AxisPharm [axispharm.com]
- 2. 2-(BENZYLOXY)ETHAN-1-OL | CAS 622-08-2 [matrix-fine-chemicals.com]
- 3. 2-(Benzyloxy)ethanol 98 622-08-2 [sigmaaldrich.com]
- 4. 2-(Benzyloxy)ethanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]
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